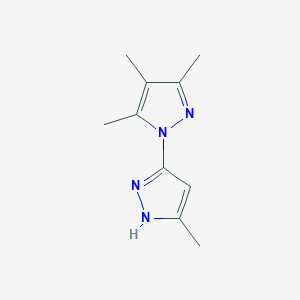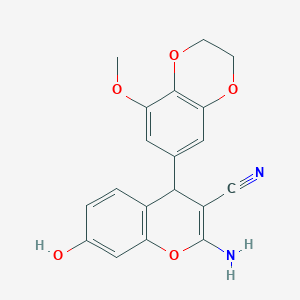
3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole is an organic compound with the molecular formula C10H14N4. It is also known by its systematic name, 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with four methyl groups attached to the pyrazole rings. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .
Vorbereitungsmethoden
The synthesis of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole typically involves the reaction of pyridine and methyl propiolate, followed by an amination reaction to yield the target compound . The general synthetic route can be summarized as follows:
Reaction of Pyridine and Methyl Propiolate: This step involves the formation of an intermediate compound through the reaction of pyridine with methyl propiolate.
Amination Reaction: The intermediate compound is then subjected to an amination reaction, resulting in the formation of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole.
Analyse Chemischer Reaktionen
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These complexes can absorb solar radiation efficiently due to the presence of electron-donor groups, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: This compound has a similar structure but differs in the position of the methyl groups.
1,1-Diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole (DATNBP-2): This compound is an energetic molecule with high thermal stability and density.
4,4’-Bi-1H-pyrazole, 3,3’,5,5’-tetramethyl-: Another similar compound with slight variations in the structure and properties.
The uniqueness of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole lies in its specific arrangement of methyl groups and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
3,4,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C10H14N4/c1-6-5-10(12-11-6)14-9(4)7(2)8(3)13-14/h5H,1-4H3,(H,11,12) |
InChI-Schlüssel |
QZPQMNYNKHACCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)N2C(=C(C(=N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11047797.png)
![5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine](/img/structure/B11047799.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047804.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)
![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)

![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
